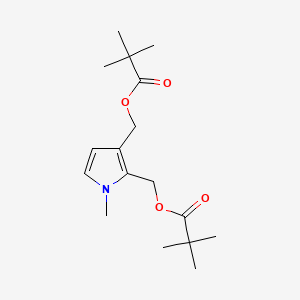
4-Phenyl-1-(1-(2-pyridyl)ethylidene)semicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-1-(1-(2-pyridyl)ethylidene)semicarbazide is a compound that belongs to the class of semicarbazides. Semicarbazides are known for their wide range of applications in agrochemistry, drug discovery, and organic synthesis . This compound contains a phenyl group, a pyridyl group, and a semicarbazide moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(1-(2-pyridyl)ethylidene)semicarbazide can be achieved through a one-pot two-step approach. The first step involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. The second step involves the interaction of the carbamate with hydrazine to yield the semicarbazide . This method allows for the large-scale production of 4-substituted semicarbazides with good yield and purity.
Industrial Production Methods
Industrial production methods for this compound typically involve the use of readily available starting materials and reagents. The process is designed to be efficient and scalable, ensuring high yields and minimal by-products. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-1-(1-(2-pyridyl)ethylidene)semicarbazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and pyridyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-1-(1-(2-pyridyl)ethylidene)semicarbazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Phenyl-1-(1-(2-pyridyl)ethylidene)semicarbazide involves its interaction with specific molecular targets and pathways. . These reactions are typically acid-catalyzed and involve the elimination of water. The resulting imine derivatives can further interact with various biological targets, leading to their observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-1-(1-(2-pyridyl)ethylidene)thiosemicarbazide: Similar structure but contains a sulfur atom instead of an oxygen atom.
4-Phenyl-1-(1-(2-pyridyl)ethylidene)hydrazone: Similar structure but lacks the semicarbazide moiety.
Uniqueness
4-Phenyl-1-(1-(2-pyridyl)ethylidene)semicarbazide is unique due to its specific combination of phenyl, pyridyl, and semicarbazide groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
75013-85-3 |
|---|---|
Molekularformel |
C14H14N4O |
Molekulargewicht |
254.29 g/mol |
IUPAC-Name |
1-phenyl-3-[(E)-1-pyridin-2-ylethylideneamino]urea |
InChI |
InChI=1S/C14H14N4O/c1-11(13-9-5-6-10-15-13)17-18-14(19)16-12-7-3-2-4-8-12/h2-10H,1H3,(H2,16,18,19)/b17-11+ |
InChI-Schlüssel |
IZBUGIQWTMEWSL-GZTJUZNOSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)NC1=CC=CC=C1)/C2=CC=CC=N2 |
Kanonische SMILES |
CC(=NNC(=O)NC1=CC=CC=C1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


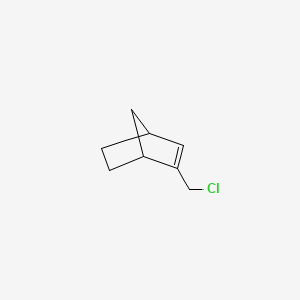
![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)
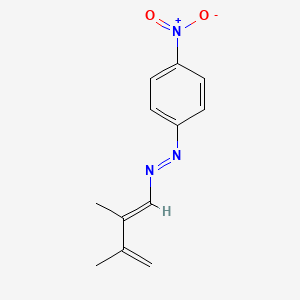

![Phenyl[4-(2-phenylethenyl)phenyl]methanone](/img/structure/B14457557.png)
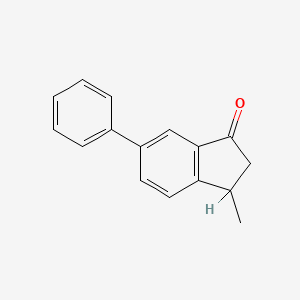
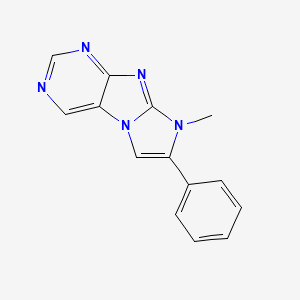

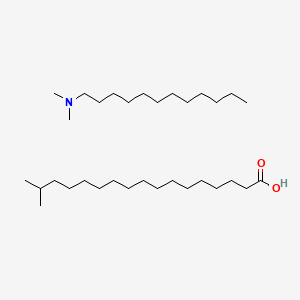
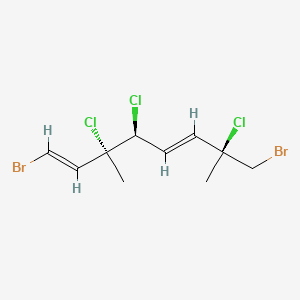
![Ethyl 3-[triethoxy(phenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14457584.png)

